molecular formula C21H22FN3O3S B2412811 8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-41-4

8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2412811
M. Wt: 415.48
InChI Key: YRYYYDGQVSYAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Quinolones, including compounds with piperazinyl and fluoroquinolone structures, are known for their broad-spectrum antibacterial activity. This activity is largely due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. The presence of a fluorine atom at key positions often enhances the antibacterial efficacy and pharmacokinetic properties of these compounds. For example, fluoroquinolones are potent against a wide range of Gram-positive and Gram-negative bacteria due to modifications at the C-6 and C-8 positions, which enhance drug effectiveness (Naeem et al., 2016).

Synthesis and Structural Modification

The synthesis of quinolone derivatives involves modifying different sites to increase antibacterial potency. Such modifications include the addition of a piperazine or methylpiperazine at specific positions, which has been shown to yield effective analogues. The synthesis process aims to optimize the antibacterial activity while minimizing potential side effects (Naeem et al., 2016).

Anticancer Properties

Some quinolone derivatives have shown potential anticancer properties. For instance, certain synthesized 4-aminoquinoline derived sulfonyl analogs demonstrated cytotoxicity against various cancer cell lines, including breast tumor cells. These compounds cause multiple centrosomes in cancer cells, leading to cell cycle arrest and eventual apoptosis, indicating a possible role in cancer therapy (Solomon et al., 2019).

Photochemical and Structural Insights

Photochemical studies of fluoroquinolones, including those with piperazinyl groups, have provided insights into their stability and reactivity under various conditions. These studies are essential for understanding the drug's behavior in different environments and could help in the design of more stable and effective derivatives (Mella et al., 2001).

properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c22-18-3-1-2-4-19(18)23-9-11-24(12-10-23)29(27,28)17-13-15-5-6-20(26)25-8-7-16(14-17)21(15)25/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYYYDGQVSYAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.